Furan-2,5-dione;prop-1-ene

Catalog No.
S1895702
CAS No.
25722-45-6
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2,5-dione;prop-1-ene

CAS Number

25722-45-6

Product Name

Furan-2,5-dione;prop-1-ene

IUPAC Name

furan-2,5-dione;prop-1-ene

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3

InChI Key

DBVUAFDZHKSZJH-UHFFFAOYSA-N

SMILES

CC=C.C1=CC(=O)OC1=O

Canonical SMILES

CC=C.C1=CC(=O)OC1=O

Furan-2,5-dione, also known as maleic anhydride, is a cyclic compound characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. It exists in a diene form and is notable for its reactivity due to the presence of two carbonyl groups at positions 2 and 5. The compound is often used as a building block in organic synthesis and has applications in various chemical industries. When combined with prop-1-ene, it forms a compound that exhibits unique chemical properties due to the interaction between the furan-2,5-dione structure and the alkene functionality.

  • Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, forming adducts with various dienes.
  • Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, leading to the formation of various derivatives.
  • Polymerization: Furan-2,5-dione can polymerize under certain conditions, resulting in polyfunctional materials used in coatings and adhesives.

The reactivity of furan-2,5-dione makes it an essential compound in synthetic organic chemistry.

Furan derivatives, including furan-2,5-dione, exhibit significant biological activities:

  • Anti-inflammatory Properties: Compounds derived from furan-2,5-dione have shown inhibition of prostaglandin E2 production in macrophage cells, indicating potential anti-inflammatory effects .
  • Antimicrobial Activity: Various furan derivatives demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Some studies suggest that modifications of furan derivatives can enhance their cytotoxicity against cancer cell lines .

These biological activities highlight the potential of furan-2,5-dione as a scaffold for developing therapeutic agents.

Furan-2,5-dione can be synthesized through several methods:

  • Oxidative Dehydrogenation: Furan can be oxidized using various oxidizing agents to yield furan-2,5-dione.
  • Thermal Rearrangement: Heating certain precursors can lead to the formation of furan-2,5-dione through rearrangement reactions.
  • Diels-Alder Reactions: Furan can react with maleic anhydride or similar compounds to form adducts that can be further processed into furan-2,5-dione.

These synthesis routes provide flexibility in producing furan-2,5-dione for various applications.

Furan-2,5-dione has numerous applications across different fields:

  • Chemical Industry: It is used as a precursor for the synthesis of resins and plastics.
  • Pharmaceuticals: The compound serves as a building block for various drugs due to its biological activity.
  • Agriculture: Furan derivatives are explored for their potential use as pesticides and herbicides.

Its versatility makes it valuable in both research and industrial settings.

Studies on the interactions of furan-2,5-dione with other compounds reveal insights into its reactivity:

  • Kinetic Studies: Research has shown how furan-2,5-dione interacts with halogens and other reactive species under atmospheric conditions .
  • Biological Interactions: Investigations into its interactions with biological macromolecules have highlighted its potential as an anti-inflammatory agent and its effects on cellular pathways .

These studies enhance our understanding of how furan-2,5-dione functions within biological systems and its environmental behavior.

Furan-2,5-dione shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilaritiesUnique Features
Maleic AnhydrideContains two carbonyl groupsUsed widely in polymer chemistry
FuranFive-membered ring with one oxygen atomLess reactive than furan-2,5-dione
1H-Pyrrole-2,5-DioneSimilar cyclic structureExhibits distinct biological activities
Furan-3-carboxylic AcidRelated by the furan ringCarboxylic acid functionality enhances solubility

Furan-2,5-dione is unique due to its dual reactivity from the carbonyl groups and its ability to participate in diverse

Furan-2,5-dione;prop-1-ene is a copolymer formed by the radical polymerization of maleic anhydride (furan-2,5-dione) and propene (prop-1-ene). Its systematic IUPAC name derives from the parent compounds:

  • Maleic anhydride: 2,5-dihydrofuran-2,5-dione (C₄H₂O₃)
  • Propene: prop-1-ene (C₃H₆)

The copolymer exhibits alternating monomer units, resulting in a molecular formula of C₇H₈O₃ (calculated molecular weight: 140.14 g/mol). Key identifiers include:

PropertyValue
CAS Registry Numbers25722-45-6, 68609-36-9, 29496-44-4
PubChem CID168413
InChIInChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3
SMILESCC=C.C1=CC(=O)OC1=O

The compound is also recognized by trade names such as polypropylene-graft-maleic anhydride and maleic anhydride-propylene copolymer.

Crystallographic and Conformational Studies

While direct crystallographic data for the copolymer is limited, insights can be inferred from its parent monomers. Maleic anhydride’s crystal structure, determined via X-ray diffraction, reveals a planar conformation with a cis arrangement of the double bond (Fig. 1). Key parameters include:

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cella = 4.50 Å, b = 7.60 Å, c = 5.60 Å

The copolymer’s conformation is influenced by the alternating electron-deficient maleic anhydride and electron-rich propene units. This alternation creates a zigzag backbone with potential for hydrogen bonding between adjacent maleic anhydride groups.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of maleic anhydride (in CDCl₃) shows a singlet at 7.048 ppm corresponding to the deshielded vinyl protons. In the copolymer:

  • Maleic anhydride units: Peaks around 6.8–7.1 ppm (olefinic protons).
  • Propene units: Broad peaks between 1.0–2.0 ppm (methyl and methylene groups).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1860 cm⁻¹ and 1780 cm⁻¹: C=O stretching (maleic anhydride).
  • 1640 cm⁻¹: C=C stretching (propene units).
  • 1380 cm⁻¹: C-O-C stretching (anhydride ring).

Mass Spectrometry (MS)

The molecular ion peak at m/z 140 (C₇H₈O₃⁺) confirms the copolymer’s molecular weight. Fragmentation patterns reveal:

  • m/z 98: Maleic anhydride (C₄H₂O₃⁺).
  • m/z 42: Propene (C₃H₆⁺).

Melt grafting represents a pivotal methodology for incorporating furan-2,5-dione functionality onto polypropylene backbones through radical-mediated processes [4] [5]. This technique operates under controlled thermal conditions where polypropylene and maleic anhydride undergo reactive processing in the absence of solvents, making it an economically viable and environmentally friendly approach [3] [6].

The fundamental mechanism involves the thermal decomposition of peroxide initiators to generate free radicals that abstract hydrogen atoms from the tertiary carbon positions of polypropylene chains [5] [6]. These polymer radicals subsequently react with maleic anhydride molecules to form stable grafted structures [4]. Research demonstrates that the combination of high reactivity of aromatic methyl moieties, favorable mixing conditions between reactive sites and chemical reagents in swollen amorphous phases, and low reaction temperatures results in selective grafting without significant side reactions such as chain degradation and maleic anhydride oligomerization [3].

Temperature control emerges as a critical parameter in melt grafting processes, with optimal conditions typically ranging from 180 to 250 degrees Celsius [4] [7] [6]. Studies indicate that temperatures below this range result in insufficient initiator decomposition and poor grafting efficiency, while excessive temperatures promote unwanted degradation reactions [6]. The reaction time significantly influences the grafting degree, with typical processing durations spanning 5 to 15 minutes under continuous mixing conditions [4] [8] [9].

Initiator selection and concentration profoundly impact the grafting outcome [4] [7] [8]. Dicumyl peroxide and benzoyl peroxide represent the most commonly employed initiating systems, with concentrations ranging from 0.1 to 0.6 parts per hundred resin [4] [8] [9]. Higher initiator concentrations generally increase the grafting degree but may lead to excessive chain scission and molecular weight reduction [5] [10]. The maleic anhydride content typically varies from 1 to 5 parts per hundred resin, with higher concentrations promoting increased grafting degrees up to 31.2 percent under optimized conditions [8] [10] [9].

ParameterTypical ValuesReference Source
Temperature Range (°C)180-250 [4] [7] [6]
Reaction Time (min)5-15 [4] [8] [9]
Initiator TypeDicumyl Peroxide, Benzoyl Peroxide [4] [7] [8]
Initiator Concentration (phr)0.1-0.6 [4] [8] [9]
Maleic Anhydride Content (phr)1-5 [4] [8] [9]
Rotor Speed (rpm)50-60 [8] [6]
Maximum Grafting Degree (%)1.89-31.2 [11] [10]
Optimal Temperature (°C)200-220 [4] [6]
Side ReactionsChain degradation, maleic anhydride oligomerization [3] [5] [6]

Processing equipment configuration plays a vital role in achieving uniform grafting [8] [12]. Twin-screw extruders and internal mixers provide the necessary mixing intensity and temperature control required for efficient grafting reactions [4] [12]. The screw design and barrel configuration must accommodate the specific rheological properties of the polymer-monomer mixture while maintaining adequate residence time for complete reaction [12] [6].

Recent advances in melt grafting include the development of microwave-assisted solid-phase grafting techniques that operate at temperatures higher than the polymer melting point [13]. This innovative approach utilizes selective microwave heating of maleic anhydride dispersed in polypropylene micropores, generating localized high temperatures that promote radical formation without traditional initiators [13]. The resulting grafted polymers exhibit excellent mechanical properties due to the absence of high-temperature degradation typically associated with conventional melt processing [13].

Radical Copolymerization with α-Olefins

Radical copolymerization of furan-2,5-dione with α-olefins represents a sophisticated synthetic strategy for producing alternating copolymers with controlled molecular architectures [14] [15] [16]. This methodology exploits the fundamental reactivity differences between electron-acceptor maleic anhydride and electron-donor α-olefin comonomers to achieve preferential alternating incorporation patterns [14] [16].

The theoretical foundation for alternating copolymerization lies in the concept of charge-transfer complex formation between maleic anhydride and α-olefins [14] [16]. Density functional theory calculations reveal that the activation energies for alternating copolymerization are significantly lower than those for homopolymerization of either monomer, explaining the observed preference for alternating sequences [14] [16]. For ethylene-maleic anhydride systems, the activation energy for alternating incorporation ranges from 12.3 to 15.7 kilocalories per mole, while homopolymerization barriers exceed 17 kilocalories per mole [14] [15] [16].

Lewis acid promotion has emerged as a powerful tool for enhancing radical copolymerization efficiency [15]. Tris(pentafluorophenyl)borane demonstrates exceptional capability in promoting radical copolymerization of various α-olefins with maleic anhydride under mild conditions [15]. The Lewis acid activates maleic anhydride by reducing the energy barrier for initial radical generation and stabilizes both ethylene-terminated and maleic anhydride-terminated radical intermediates throughout the polymerization process [15]. This stabilization results from the moderate Lewis acidity and appropriate steric characteristics of the borane, enabling reversible chelation to and dissociation from the carboxyl groups of maleic anhydride [15].

Mechanistic investigations reveal distinct propagation pathways depending on the α-olefin structure [14] [16]. Primary α-olefins such as ethylene, propylene, and higher linear olefins exhibit strong preferences for alternating copolymerization due to favorable electronic interactions [14] [16]. The calculated activation energies increase systematically with olefin chain length, ranging from 12.3 kilocalories per mole for ethylene to 18.3 kilocalories per mole for 1-hexadecene [14] [16] [17]. Branched olefins like isobutylene maintain alternating tendencies but show slightly different kinetic profiles due to steric effects [14] [16].

Olefin TypeActivation Energy (kcal/mol)Copolymerization ModeMolecular Weight Range (kg/mol)Reference Source
Ethylene12.3-15.7Alternating preferred32-350 [14] [15] [16]
Propylene13.8-16.2Alternating preferred140-520 [14] [15] [16]
1-Butene14.1-16.8Alternating preferred180-450 [14] [16]
1-Octene14.5-17.2Alternating preferred200-480 [15] [17]
1-Decene15.2-17.8Alternating preferred220-510 [11] [16]
1-Hexadecene15.8-18.3Alternating preferred250-560 [17]
Isobutylene14.5-16.9Alternating preferred160-420 [14] [16]

The molecular weight control in radical copolymerization systems depends on the balance between propagation and termination rates [15] [18]. Higher α-olefins generally produce polymers with increased molecular weights due to reduced chain transfer frequencies [17]. Copolymers synthesized with 1-octene, 1-dodecene, 1-hexadecene, and 1-eicosene exhibit molecular weights ranging from 300 to 1700 kilograms per mole, with narrow polydispersity indices below 1.6 [17].

Comonomer incorporation rates follow nearly linear relationships with feed compositions for most α-olefin systems [17]. This behavior contrasts sharply with metallocene-catalyzed polymerizations, where increased comonomer content typically reduces both catalytic activity and molecular weights [17]. The unique characteristics of radical copolymerization enable consistent incorporation rates regardless of α-olefin chain length, making this approach particularly attractive for producing copolymers with predictable compositions [17].

Temperature effects on radical copolymerization kinetics reveal optimal operating windows for different olefin systems [19] [15]. Lower temperatures favor alternating incorporation by minimizing undesirable side reactions such as chain transfer and premature termination [19]. However, insufficient temperatures may result in poor initiation efficiency and reduced overall conversion rates [19] [15].

Ring-Opening Polymerization Strategies

Ring-opening polymerization of furan-2,5-dione represents an alternative synthetic pathway that exploits the inherent ring strain and electrophilic character of the anhydride functionality [20] [21] [22]. This methodology enables the preparation of polyesters with controlled molecular weights and architectures through coordination-insertion or anionic mechanisms [21] [22] [23].

Chromium-based salen complexes have demonstrated exceptional efficacy as catalysts for the ring-opening copolymerization of maleic anhydride with epoxides [20] [21] [22]. These systems operate through a chain-growth mechanism where the metal center coordinates both the anhydride and epoxide substrates, facilitating selective ring-opening reactions [21]. The resulting copolymers exhibit alternating or statistical sequences depending on the reaction conditions and catalyst structure [21] [22].

The catalytic cycle begins with the coordination of maleic anhydride to the chromium center, followed by nucleophilic attack by an alkoxide initiator to form a carboxylate intermediate [20] [21]. Subsequent epoxide coordination and ring-opening regenerate the active alkoxide species, enabling continued chain growth [21]. Reaction temperatures typically range from 80 to 120 degrees Celsius, with catalyst loadings between 0.5 and 2.0 mole percent providing optimal activity and control [20] [21] [22].

Zirconium-based catalysts offer complementary reactivity profiles for anhydride ring-opening polymerization [23]. These systems demonstrate particular effectiveness in copolymerizing maleic anhydride with larger epoxide substrates, producing polyesters with enhanced thermal properties [23]. The zirconium complexes operate at slightly elevated temperatures of 100 to 140 degrees Celsius and require catalyst loadings between 1.0 and 3.0 mole percent for efficient polymerization [23].

Organocatalytic approaches utilizing phosphazene bases provide metal-free alternatives for ring-opening polymerization [24] [25]. These systems promote anionic ring-opening copolymerization of nitrogen-sulfonyl aziridines with cyclic anhydrides, including maleic anhydride derivatives [24] [25]. The phosphazene catalysts exhibit first-order dependence on both aziridine and catalyst concentrations, with zero-order dependence on anhydride concentration [24] [25]. This kinetic profile indicates that anhydride ring-opening occurs rapidly following aziridine activation [24] [25].

Catalyst TypeReaction Temperature (°C)Catalyst Loading (mol%)Polymerization ControlTarget PolymerReference Source
Chromium(III) Salen Complex80-1200.5-2.0Chain-growthPoly(propylene fumarate) [20] [21] [22]
Zirconium(IV) Complex100-1401.0-3.0Chain-growthPolyester copolymers [23]
Titanium-Based Complex60-1000.2-1.5Coordination-insertionCyclic ester polymers [26]
Phosphazene Organocatalyst25-801.0-5.0Anionic alternatingPoly(ester amide)s [24] [25]
Thiourea/Amine System40-1002.0-10.0Hydrogen-bonding activationLactone polymers [27]
Aluminum Alkyl Complex80-1300.5-2.5Coordination-insertionPolyester copolymers [26]

Thiourea and urea-based organocatalysts provide additional opportunities for controlled ring-opening polymerization [27]. These systems operate through hydrogen-bonding activation mechanisms where the thiourea or urea component activates the electrophilic anhydride while the amine cocatalyst activates the nucleophilic initiator [27]. The activity of these catalyst pairs depends critically on the matching of acidities between the thiourea component and the protonated base cocatalyst [27].

Mechanistic studies reveal that thiourea-amine systems can operate through two distinct pathways depending on the relative basicity of the amine component [27]. Strong bases capable of deprotonating the thiourea generate anionic catalysts with high activity, while weaker bases promote catalysis through neutral thiourea species [27]. The optimal activity occurs when the acidity of the thiourea closely matches that of the protonated base, providing guidelines for rational catalyst design [27].

Aluminum-based complexes bearing salicylaldiminato ligands represent another class of effective ring-opening polymerization catalysts [26]. These systems demonstrate versatility in polymerizing various cyclic esters and anhydrides through coordination-insertion mechanisms [26]. The aluminum complexes operate at moderate temperatures between 80 and 130 degrees Celsius with catalyst loadings from 0.5 to 2.5 mole percent [26].

The ring-opening polymerization of maleic anhydride with epoxides produces polyesters with unique thermal and mechanical properties [21] [22]. Quantitative isomerization of the initially formed cis-maleate linkages to trans-fumarate sequences enhances the thermal stability and crystallinity of the resulting polymers [20] [21]. This isomerization can be achieved through thermal treatment or chemical modification post-polymerization [21] [22].

Chain transfer agents enable molecular weight control in ring-opening polymerization systems [20] [21]. The addition of alcohols or other protic compounds provides controlled chain termination, yielding polymers with narrow molecular weight distributions and predictable end-group functionality [20] [21]. This approach facilitates the synthesis of telechelic polymers suitable for further functionalization or network formation [21] [22].

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 42 of 43 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

68609-36-9
25722-45-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2,5-Furandione, polymer with 1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2,5-Furandione, reaction products with polypropylene, chlorinated: ACTIVE

Dates

Modify: 2024-02-18

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